3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

Description

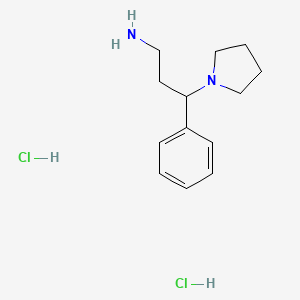

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine dihydrochloride is a tertiary amine salt characterized by a propan-1-amine backbone substituted with a phenyl group and a pyrrolidin-1-yl group at the third carbon. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-9-8-13(15-10-4-5-11-15)12-6-2-1-3-7-12;;/h1-3,6-7,13H,4-5,8-11,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTNPKWWCFDENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CCN)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride typically involves the reaction of 3-phenylpropan-1-amine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Diversity: The target compound’s phenyl-pyrrolidine substitution contrasts with analogs like (3R)-1-benzylpyrrolidin-3-amine (benzyl at pyrrolidine C1) and tapentadol (phenolic hydroxyl group) .

- Salt Impact: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than mono-hydrochlorides (e.g., tapentadol) .

- Chirality : Enantiomers like (3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride highlight the role of stereochemistry in biological activity, though data for the target compound are lacking.

Research Findings and Data Gaps

Key Studies on Analogs

- Tapentadol Hydrochloride: Demonstrated µ-opioid receptor agonism and norepinephrine reuptake inhibition, with a molecular weight of 275.80 g/mol .

- Benzydamine Hydrochloride : Used topically for mucosal inflammation; its benzyl-substituted amine structure differs from the target compound’s phenyl-pyrrolidine motif .

- Memantine Hydrochloride : An NMDA receptor antagonist (), highlighting the therapeutic versatility of amine hydrochlorides .

Unresolved Questions

- Target Compound Activity: No direct pharmacological data are available. Comparative studies with analogs like (3R)-1-benzylpyrrolidin-3-amine dihydrochloride could clarify its mechanism.

- Stereochemical Effects : The impact of chirality (e.g., ’s R-configuration) on the target compound’s efficacy remains unexplored .

Biological Activity

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride, also known as 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride, is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a phenyl group, allows it to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 148736-33-8 |

| Molecular Formula | C₇H₁₈Cl₂N₂ |

| Molecular Weight | 201.14 g/mol |

| IUPAC Name | 3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride |

| InChI Key | SEOIRAZOLFFFFN-UHFFFAOYSA-N |

| Solubility | Not available |

The biological activity of 3-phenyl-3-pyrrolidin-1-ylpropan-1-amine is largely attributed to its ability to modulate enzyme activity through binding interactions. The rigid pyrrolidine framework enhances binding affinity to active sites of enzymes, which can lead to inhibition or activation depending on the specific target. This interaction is crucial for its potential therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Enzyme Inhibition

Studies have shown that 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on glycogen synthase kinase 3 (GSK-3), a key player in numerous signaling pathways related to cell survival and differentiation .

Protein-Ligand Interactions

The compound is also utilized in studies examining protein-ligand interactions, providing insights into how small molecules can influence protein function. This aspect is vital for drug design and understanding disease mechanisms at the molecular level.

Case Studies

Several studies have highlighted the biological activity of this compound:

- GSK-3β Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit GSK-3β. The most potent inhibitors demonstrated IC50 values in the nanomolar range, indicating strong inhibitory activity .

- Neuroprotective Properties : Research has suggested that certain derivatives of this compound may exhibit neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases.

Applications in Medicinal Chemistry

The compound's ability to interact with various biological targets makes it a valuable candidate in medicinal chemistry:

Drug Development

Due to its enzyme-modulating properties, 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride is being explored for developing new therapeutic agents aimed at treating conditions such as diabetes, cancer, and neurodegenerative disorders.

Synthesis of Heterocyclic Compounds

It serves as a building block in organic synthesis for creating more complex heterocyclic compounds that may possess enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.